molecular formula C19H24N2O4 B11115434 8-ethoxy-N-(1-ethylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide

8-ethoxy-N-(1-ethylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11115434
M. Wt: 344.4 g/mol
InChI Key: BHZPARSYDFWRCN-UHFFFAOYSA-N
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Description

8-ethoxy-N-(1-ethylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C19H24N2O4 and a molecular weight of 344.40486 g/mol . This compound is part of the chromene family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(1-ethylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate leaving group on the chromene core.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the carboxylic acid derivative of the chromene reacts with an amine derivative of the piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-(1-ethylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core could lead to the formation of quinones, while reduction of the carboxamide group could yield amines.

Scientific Research Applications

8-ethoxy-N-(1-ethylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(1-ethylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting cellular processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-N-(1-ethylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide
  • 6-ethoxy-N-(1-ethylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide
  • 8-ethoxy-N-(1-methylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

8-ethoxy-N-(1-ethylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethoxy group at the 8-position and the ethylpiperidinyl group at the 4-position of the chromene core can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

8-ethoxy-N-(1-ethylpiperidin-4-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C19H24N2O4/c1-3-21-10-8-14(9-11-21)20-18(22)15-12-13-6-5-7-16(24-4-2)17(13)25-19(15)23/h5-7,12,14H,3-4,8-11H2,1-2H3,(H,20,22)

InChI Key

BHZPARSYDFWRCN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O

Origin of Product

United States

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